The Biosynthetic Pathway of Dihydroergocornine in Claviceps purpurea: A Technical Guide
The Biosynthetic Pathway of Dihydroergocornine in Claviceps purpurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergocornine, a key component of the pharmaceutical ergoloid mesylates, is a semi-synthetic derivative of the natural ergot alkaloid ergocornine, produced by the fungus Claviceps purpurea. Its biosynthesis is a complex process originating from primary metabolism and culminating in a series of enzymatic modifications of the ergoline ring and a non-ribosomally synthesized peptide moiety. This guide provides a detailed overview of the biosynthetic pathway of dihydroergocornine, focusing on the enzymatic steps, genetic regulation, and relevant experimental methodologies. Quantitative data from various studies are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this intricate metabolic network.
Introduction
Claviceps purpurea, an ascomycete fungus, is renowned for its production of a diverse array of ergot alkaloids, compounds with significant pharmacological activities.[1] Among these are the ergopeptines, a class of alkaloids characterized by a lysergic acid core linked to a tripeptide side chain. Dihydroergocornine belongs to the ergotoxine group of ergopeptines and is distinguished by the saturation of the C9-C10 double bond in the ergoline ring structure.[2][3] This hydrogenation confers distinct pharmacological properties. This document elucidates the intricate biosynthetic journey from central metabolites to dihydroergocornine.
The Biosynthetic Pathway to Dihydroergocornine
The biosynthesis of dihydroergocornine can be conceptually divided into three major stages:
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Formation of the Ergoline Ring System: The synthesis of the tetracyclic ergoline scaffold, with lysergic acid as a key intermediate.
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Non-Ribosomal Peptide Synthesis: The assembly of the tripeptide side chain and its attachment to the lysergic acid core to form ergocornine.
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Hydrogenation: The reduction of the C9-C10 double bond of the ergoline ring. Evidence suggests this occurs at the level of lysergic acid, forming dihydrolysergic acid prior to its incorporation into the peptide chain.[4][5]
Assembly of the Ergoline Ring: From Primary Metabolites to Lysergic Acid
The pathway commences with the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP), the latter originating from the mevalonic acid pathway.[5][6] A series of enzymatic reactions, catalyzed by enzymes encoded within the ergot alkaloid synthesis (EAS) gene cluster, leads to the formation of the first key intermediate, chanoclavine-I-aldehyde.[1][7]
Subsequent enzymatic steps, including oxidations and isomerizations, convert chanoclavine-I-aldehyde into lysergic acid.[8][9] A pivotal enzyme in the later stages is CloA, a cytochrome P450 monooxygenase, which is involved in the oxidation of elymoclavine to paspalic acid, a direct precursor that spontaneously isomerizes to lysergic acid.[8][9]
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Caption: Biosynthesis of D-Lysergic Acid in Claviceps purpurea.
Formation of Ergocornine via Non-Ribosomal Peptide Synthesis
Ergocornine is an ergopeptine, and its peptide moiety is assembled by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). In C. purpurea, this system comprises two key proteins: D-lysergyl peptide synthetase 2 (LPS2, encoded by lpsB) and D-lysergyl peptide synthetase 1 (LPS1, encoded by lpsA).[5][10][11]
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Activation of Lysergic Acid: LPS2 activates D-lysergic acid (or dihydrolysergic acid) by adenylation and tethers it to the enzyme as a thioester.[5][11]
-
Peptide Assembly on LPS1: LPS1 is a large, modular enzyme with three modules, each responsible for activating a specific amino acid of the tripeptide chain. For ergocornine, these amino acids are L-valine, L-valine, and L-proline. Each module contains an adenylation (A) domain for amino acid recognition and activation, and a thiolation (T) domain for covalent attachment. Condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids.[7][12]
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Cyclization and Release: The fully assembled D-lysergyl-tripeptide is released from the NRPS complex, and a final cyclization step, catalyzed by a dioxygenase (EasH), forms the characteristic bicyclic peptide structure of ergocornine.[11][13]
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Caption: Non-ribosomal synthesis of Ergocornine.
The Dihydrogenation Step: Formation of Dihydroergocornine
Dihydroergocornine differs from ergocornine by the saturation of the C9-C10 double bond in the ergoline ring.[2] While the precise enzyme responsible for this reduction is not definitively characterized in all literature, substantial evidence points to the hydrogenation occurring at the stage of lysergic acid, yielding dihydrolysergic acid.[4][5] This dihydro-precursor is then utilized by the NRPS system in the same manner as lysergic acid to produce dihydroergopeptines.[5] The enzyme catalyzing this reduction is likely an oxidoreductase, several of which are encoded within the EAS gene cluster.[14][15]
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Caption: Proposed pathway for the formation of Dihydroergocornine.
Quantitative Data on Ergot Alkaloid Production
The production yields of ergot alkaloids, including the precursors to dihydroergocornine, are highly dependent on the Claviceps purpurea strain and the fermentation conditions. Below is a summary of reported production data from various studies.
| Claviceps purpurea Strain | Culture Condition | Alkaloid(s) Measured | Yield | Reference |
| MNG 00186 | Submerged Fermentation | Ergocornine | 150 µg/mL | [16] |
| MNG 00186 | Submerged Fermentation | α-ergocryptine | 40 µg/mL | [16] |
| MNG 00186 | Submerged Fermentation | β-ergocryptine | 90 µg/mL | [16] |
| var. agropyri | White Rice Medium | Total Clavine Alkaloids | 2220.5 ± 564.1 µg / 150g | [4][17] |
| var. agropyri | Brown Rice Medium | Total Clavine Alkaloids | 920.0 ± 463.6 µg / 150g | [4][17] |
| var. agropyri | Rye Medium | Total Clavine Alkaloids | 595.4 ± 52.1 µg / 150g | [4][17] |
| PRL 1980 | Synthetic Medium with Maltose and Tryptophan | Total Alkaloids | 2.287 g/L | [13] |
| Various | Sclerotia on Rye | Total Ergotoxines | 0.69% of dry weight | [6] |
Experimental Protocols
Fungal Culture and Fermentation for Ergot Alkaloid Production
Objective: To cultivate Claviceps purpurea under conditions optimized for the production of ergopeptines.
Materials:
-
Claviceps purpurea strain (e.g., ATCC 20102)
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T2 agar medium for pre-culture
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Seed culture medium (e.g., T25N with low phosphate)
-
Production fermentation medium (e.g., T25N with high phosphate)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Pre-culture: Inoculate the C. purpurea strain onto T2 agar plates and incubate at 25°C for 21 days.
-
Seed Culture: Transfer two agar plugs (1 x 2 cm²) from the pre-culture into a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium. Incubate at 25°C with shaking at 150 rpm for 6-7 days.
-
Production Culture: Inoculate a 1 L Erlenmeyer flask containing 170 mL of production medium with 20 mL of the seed culture. Incubate at 25°C with shaking at 150 rpm for 12-28 days.[17]
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References
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- 4. portlandpress.com [portlandpress.com]
- 5. D-Lysergyl peptide synthetase from the ergot fungus Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent progress in ergot alkaloid research - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03152A [pubs.rsc.org]
- 10. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alkaloid Cluster Gene ccsA of the Ergot Fungus Claviceps purpurea Encodes Chanoclavine I Synthase, a Flavin Adenine Dinucleotide-Containing Oxidoreductase Mediating the Transformation of N-Methyl-Dimethylallyltryptophan to Chanoclavine I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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